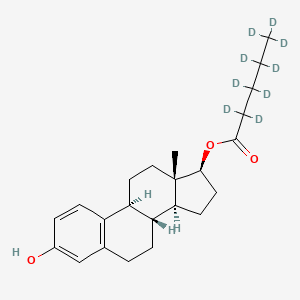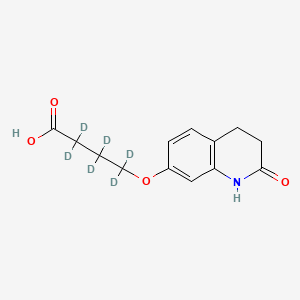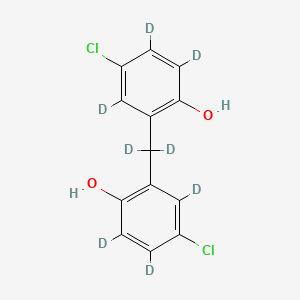
Sorbic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbic acid-d3 is a deuterated form of sorbic acid, where three hydrogen atoms are replaced with deuteriumIt is a colorless solid that is slightly soluble in water and sublimes readily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional route to synthesize sorbic acid involves the condensation of malonic acid and crotonaldehyde . Another method includes the preparation from isomeric hexadienoic acids, which are available via a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . For the deuterated form, sorbic acid-d3, the synthesis would involve the use of deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods
Commercially, sorbic acid is produced from crotonaldehyde and ketene . The industrial production of this compound would follow similar methods but with deuterated starting materials to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Sorbic acid undergoes various chemical reactions, including:
Oxidation: Sorbic acid can be oxidized, although it is highly resistant to oxidation in its dry form.
Substitution: Sorbic acid can form salts, esters, and other derivatives through typical carboxyl acid reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate is used for the oxidation of sorbic acid.
Reduction: Lithium aluminum hydride is a common reagent for reducing the carboxyl group.
Substitution: Various reagents can be used to form salts and esters, including alcohols and bases.
Major Products Formed
Oxidation: Oxidized products of sorbic acid.
Reduction: Sorbyl alcohol (2,4-hexadien-1-ol).
Substitution: Salts like potassium sorbate and esters of sorbic acid.
Scientific Research Applications
Sorbic acid-d3 has various applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sorbic acid in biological systems.
Industry: Used in the food industry as a preservative to inhibit the growth of mold, yeast, and fungi.
Mechanism of Action
The antimicrobial action of sorbic acid involves multiple mechanisms:
Cell Membrane Alteration: Sorbic acid can alter the cell membrane of microorganisms, affecting their integrity.
Inhibition of Transport Systems: It inhibits transport systems and key enzymes within microbial cells.
Proton Flux Creation: Sorbic acid creates a proton flux into the cell, disrupting cellular processes.
Oxidative Phosphorylation Inhibition: It inhibits oxidative phosphorylation, affecting energy production in microbial cells.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: Another commonly used food preservative with similar antimicrobial properties.
Potassium Sorbate: A salt of sorbic acid that is more soluble in water and used extensively in the food industry.
Calcium Sorbate: Another salt of sorbic acid with similar preservative properties.
Uniqueness
Sorbic acid-d3 is unique due to the presence of deuterium atoms, which makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, making it a powerful tool in scientific investigations.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
115.14 g/mol |
IUPAC Name |
(2E,4E)-6,6,6-trideuteriohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+/i1D3 |
InChI Key |
WSWCOQWTEOXDQX-NNICAYGYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/C=C/C(=O)O |
Canonical SMILES |
CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


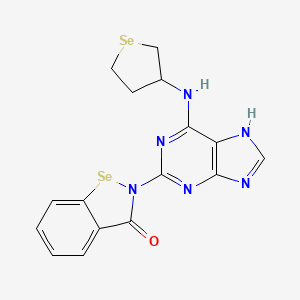
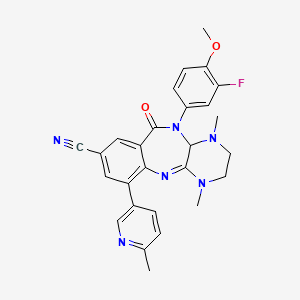
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
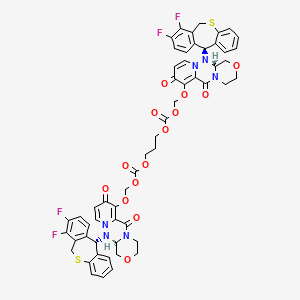

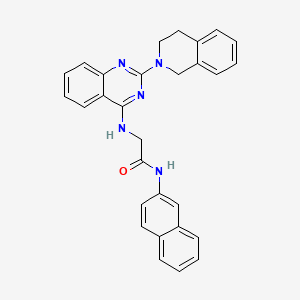

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
